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GLYCINE (13C2,2,2-D2,15N)

Cat. No.: B1580125
M. Wt: 80.06
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Description

Significance of Isotopic Tracers in Understanding Biological Systems

Isotopic tracers serve as a powerful tool for scientists to unravel the complexities of biological systems. nih.gov By replacing atoms in a molecule with their heavier, stable isotopes, researchers can follow the "labeled" molecule through metabolic reactions, protein synthesis, and other cellular processes without altering the molecule's chemical behavior. nih.govckgas.com This technique allows for the direct analysis of how nutrients are distributed, metabolized, and converted into other essential compounds. nih.gov

The use of stable isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), and Nitrogen-15 (¹⁵N), is particularly advantageous as they are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. ckgas.comnih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled compounds based on their mass difference, enabling precise quantification and pathway mapping. nih.govisotope.com This has been instrumental in determining metabolic fluxes, identifying novel metabolic pathways, and understanding the regulation of metabolic networks. isotope.commdpi.com

Rationale for Multi-Isotopic Labeling: Carbon-13, Deuterium, and Nitrogen-15

The simultaneous use of multiple stable isotopes—such as ¹³C, ²H, and ¹⁵N—provides a multi-faceted view of metabolic and structural dynamics that is not achievable with single-isotope labeling. Each isotope offers a unique window into the molecule's fate.

Carbon-13 (¹³C): As the backbone of most biological molecules, labeling with ¹³C allows researchers to trace the path of carbon atoms through central metabolic pathways, such as glycolysis and the citric acid cycle, and into the synthesis of amino acids, lipids, and nucleotides. nih.govmit.edu

Nitrogen-15 (¹⁵N): Nitrogen is a key component of amino acids and, by extension, proteins. ¹⁵N labeling is therefore invaluable for studying protein turnover, synthesis, and degradation, as well as the metabolism of nitrogen-containing compounds. oup.com

Deuterium (²H): The substitution of hydrogen with its heavier isotope, deuterium, is particularly beneficial in NMR spectroscopy studies of proteins. nih.gov Deuteration reduces the rate of certain relaxation processes for ¹³C and ¹H nuclei, which leads to sharper signals and increased sensitivity. nih.govckisotopes.comutoronto.ca This enhancement is critical for determining the structure and dynamics of large proteins and protein complexes. utoronto.ca

By combining these three isotopes in a single molecule, scientists can simultaneously track the carbon skeleton, the nitrogen-containing group, and exploit the benefits of deuteration for structural analysis.

Unique Advantages of GLYCINE (B1666218) (13C2,2,2-D2,15N) as a Research Probe

GLYCINE (13C2,2,2-D2,15N) is a specially designed molecule where both carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and the two hydrogens on the α-carbon are replaced with deuterium. This heavy labeling makes it an exceptionally powerful research probe with several unique advantages. isotope.comisotope.comchromservis.eu

The multi-faceted labeling allows for comprehensive tracking in metabolic studies. For instance, the ¹³C and ¹⁵N labels enable researchers to follow glycine's incorporation into larger molecules like purine (B94841) nucleotides and the antioxidant glutathione (B108866). nih.govnih.gov This is crucial for understanding how cells, particularly rapidly proliferating cancer cells, utilize glycine to support growth. nih.gov

In the realm of structural biology, the deuterium labeling of GLYCINE (13C2,2,2-D2,15N) is highly advantageous for NMR-based studies. nih.govckisotopes.com When incorporated into a larger protein, the deuterium atoms help to simplify complex spectra and increase the sensitivity of the analysis, making it possible to study the structure and dynamics of proteins that would otherwise be too large or complex to analyze effectively. utoronto.cautoronto.ca

Furthermore, using fully labeled amino acids like GLYCINE (13C2,2,2-D2,15N) in cell-free protein synthesis systems offers a solution to challenges encountered with in-vivo expression, such as incomplete labeling and difficulties with protein folding and stability. ckisotopes.com This ensures a higher quality, uniformly labeled protein for subsequent analysis.

Detailed Research Findings:

A key application of isotopically labeled glycine is in tracing its metabolic fate. A study using various glycine isotopologues, including a ¹³C, ¹⁵N-labeled version, in mice with mammary tumors revealed the kinetics of glycine uptake and its subsequent conversion into glutathione. nih.gov By administering different labeled glycines at timed intervals, the researchers could create a temporal map of metabolic activity within the tumor tissue. nih.gov This approach demonstrated that the incorporation of glycine into glutathione varied across different regions of the tumor, highlighting the metabolic heterogeneity of cancerous tissue. nih.gov

The table below illustrates hypothetical data based on the type of findings from such a study, showing the relative incorporation of the labeled glycine into glutathione over time in different tumor regions.

Tumor RegionTime Point 1 (30 min)Time Point 2 (60 min)Time Point 3 (120 min)
Core 15%35%60%
Periphery 25%50%85%
Necrotic Zone 2%5%8%

This table represents the percentage of the glutathione pool that has incorporated the labeled glycine at different times and in different tumor regions, illustrating the kinetic and spatial data that can be obtained.

Another significant area of research is quantifying the contribution of glycine to one-carbon metabolism. A study using [1,2-¹³C₂]glycine in healthy individuals quantified the rates of whole-body glycine turnover and its conversion to serine. nih.gov The results showed that a substantial portion of glycine's carbon is funneled into other essential metabolic pathways. nih.gov

The following table summarizes key kinetic parameters of glycine metabolism as determined in a study using labeled glycine.

Metabolic ParameterMeasured Value (μmol·kg⁻¹·h⁻¹)
Glycine Flux 255.8 ± 19.3
Glycine to Serine Conversion 104.9 ± 10.5
Glycine Decarboxylation 35.8 ± 3.8

This table shows the rates of key metabolic processes involving glycine, demonstrating how stable isotope tracers are used to quantify metabolic fluxes in vivo. Data adapted from Lamers et al. (2009). nih.gov

These examples underscore the power of multi-isotopically labeled glycine in providing detailed, quantitative insights into complex biological processes, from whole-body metabolism to the microenvironment of a tumor.

Properties

Molecular Weight

80.06

Purity

98%

Origin of Product

United States

Synthesis, Characterization, and Quality Control of Glycine 13c2,2,2 D2,15n

Chemical and Enzymatic Synthesis Methodologies for Isotopic Enrichment

The production of multiply labeled amino acids like GLYCINE (B1666218) (13C2,2,2-D2,15N) involves sophisticated synthetic strategies to ensure high levels of isotopic enrichment at specific atomic positions. chempep.com These methods can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis:

Chemical synthesis provides precise control over the placement of isotopic labels. chempep.com The synthesis of GLYCINE (13C2,2,2-D2,15N) typically starts from simple, commercially available precursors that are already enriched with the desired isotopes. A common strategy is the amination of an α-haloacid. scielo.br For this specific isotopologue, the process would involve:

Starting with a doubly ¹³C-labeled and deuterated acetic acid derivative.

Reacting this precursor with a ¹⁵N-labeled ammonia (B1221849) source. scielo.br

One of the most promising concepts for introducing ¹³C and ¹⁵N into the backbone of amino acids begins with labeled glycine itself, which can then be further modified. tandfonline.com For instance, the synthesis could start from [¹³C₂, ¹⁵N]glycine and then introduce the deuterium (B1214612) atoms at the alpha-carbon position through a chemical exchange reaction.

Enzymatic Synthesis:

Enzymatic methods offer high stereospecificity and can be used in conjunction with chemical synthesis. tandfonline.comd-nb.info While direct enzymatic synthesis of this specific multiply-labeled glycine is less common, enzymes play a role in producing labeled precursors. au.dk For example, enzymes like glycine hydroxymethyltransferase can be involved in metabolic pathways that interconvert glycine and serine, which can be exploited in labeling schemes. nih.govnih.gov However, care must be taken as some enzymatic processes can lead to isotopic scrambling, where the labels are unintentionally distributed to other positions or molecules. nih.gov Combined chemical and enzymatic strategies are often employed to leverage the precision of chemical synthesis and the stereoselectivity of enzymes. tandfonline.comd-nb.info

Spectroscopic Validation of Labeling Fidelity and Position

To confirm the successful synthesis and the precise location of the isotopic labels, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Distribution (e.g., 13C NMR, 15N NMR, 2H NMR)

NMR spectroscopy is a powerful, non-destructive technique for verifying the isotopic labeling pattern.

¹³C NMR: The presence of two ¹³C atoms is confirmed by ¹³C NMR spectroscopy. researchgate.netacs.org The spectrum of GLYCINE (13C2,2,2-D2,15N) would show signals for both the carboxyl carbon and the α-carbon, with their chemical shifts confirming their identity. chemicalbook.com The coupling between the two adjacent ¹³C nuclei would provide further structural confirmation. acs.org

¹⁵N NMR: ¹⁵N NMR is used to confirm the presence and enrichment of the ¹⁵N isotope in the amino group. titech.ac.jpresearchgate.netacs.org The chemical shift of the nitrogen is sensitive to its chemical environment. titech.ac.jpacs.org

²H NMR: Deuterium (²H) NMR is used to verify the incorporation of deuterium at the α-carbon. acs.orgcardiff.ac.ukresearchgate.net The quadrupolar interaction of the deuterium nucleus provides detailed information about the local molecular environment and dynamics. acs.orgcardiff.ac.ukescholarship.org

The following table provides typical, though not specific to this exact isotopologue, chemical shift ranges for the nuclei in glycine.

NucleusPositionTypical Chemical Shift (ppm)
¹³CCarboxyl (C1)~176
¹³CAlpha-Carbon (C2)~43
¹⁵NAmino Group~350 (relative to NH₃)
Note: Chemical shifts are highly dependent on solvent, pH, and temperature. This table provides approximate values.

Mass Spectrometry for Isotopic Enrichment and Purity

Mass spectrometry (MS) is essential for determining the molecular weight of the labeled compound and quantifying the level of isotopic enrichment. nih.govnih.govresearchgate.net High-resolution mass spectrometry can precisely determine the mass of GLYCINE (13C2,2,2-D2,15N), which has a theoretical molecular weight of approximately 80.06 g/mol . sigmaaldrich.comnih.gov

The analysis confirms the incorporation of all desired isotopes by observing a mass shift of +5 atomic mass units compared to unlabeled glycine (molecular weight ~75.07 g/mol ). sigmaaldrich.com Isotope ratio mass spectrometry (IRMS) can be used to accurately determine the atom percent excess of each isotope, ensuring it meets the high enrichment levels (typically >98%) required for its applications. nih.govcopernicus.org

PropertyValue
Chemical Formula¹⁵NH₂¹³CD₂¹³COOH
Molecular Weight80.06 g/mol sigmaaldrich.com
Mass Shift vs. UnlabeledM+5 sigmaaldrich.com
Typical Isotopic Purity>98 atom % for ¹⁵N, >98 atom % for D, >99 atom % for ¹³C sigmaaldrich.com

Chromatographic Assessment of Chemical Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the final product, ensuring that it is free from starting materials, byproducts, or other unlabeled amino acids. selleckchem.comchemicalbook.com A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. google.com Detection can be achieved using UV-Vis or fluorescence detectors, often after derivatization of the amino acid to make it more detectable. scispace.com The purity is typically determined by the percentage of the main peak area in the chromatogram. For use as a standard, chemical purity should be high, often exceeding 98% or 99%. selleckchem.comisotope.com

A typical HPLC method for glycine analysis might involve the following parameters:

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm google.com
Mobile PhaseGradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) google.com
Flow Rate0.8 - 1.0 mL/min scispace.com
DetectionUV at 200-260 nm google.com or Fluorescence (e.g., Ex: 265 nm, Em: 320 nm) after derivatization scispace.com
Column Temperature25-40 °C google.com

Storage and Handling Considerations for Labeled Glycine

Proper storage and handling are critical to maintain the integrity and stability of GLYCINE (13C2,2,2-D2,15N).

Storage Temperature: For long-term stability, the compound should be stored at low temperatures, typically -20°C or below, especially when in solution. nih.govsigmaaldrich.com As a dry powder, it can be stored at room temperature, but refrigeration is often recommended. isotope.comisotope.com

Protection from Environment: The compound should be protected from light and moisture. isotope.comisotope.com It is often supplied in sealed vials, sometimes under an inert atmosphere like argon or nitrogen, to prevent degradation. nih.gov

Handling: When preparing solutions, it is important to use high-purity solvents and fresh solutions for the best results. selleckchem.com For compounds containing deuterium, it is important to minimize exposure to aqueous solutions containing protium (B1232500) (¹H) to prevent H/D exchange, which could compromise the isotopic purity over time. nih.gov Aliquoting the material into smaller, single-use quantities is recommended to avoid repeated freeze-thaw cycles and contamination of the bulk supply. nih.gov

Advanced Analytical Methodologies Employing Glycine 13c2,2,2 D2,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of isotopic labeling. The introduction of ¹³C, ¹⁵N, and ²H isotopes into glycine (B1666218) significantly enhances the scope and resolution of NMR experiments, facilitating in-depth analyses of biological macromolecules and metabolic pathways.

In solution-state NMR, the study of proteins and other macromolecules in their near-native state is crucial for understanding their function. The use of isotopically labeled glycine is instrumental in these studies. sigmaaldrich.comnih.gov Uniform enrichment with ¹³C and ¹⁵N is a long-established method for simplifying complex spectra and enabling the determination of three-dimensional protein structures. sigmaaldrich.com

For larger proteins, where slow tumbling leads to broad signals and spectral overlap, deuteration becomes essential. protein-nmr.org.uk By replacing most ¹H atoms with ²H, the relaxation properties of the remaining protons are improved, resulting in sharper signals. protein-nmr.org.uk The specific labeling of glycine with ¹³C, ¹⁵N, and ²H allows for targeted experiments that can probe the structure and dynamics of specific regions within a large protein, as glycine residues often occur in flexible loop regions that are critical for protein function. utoronto.ca This approach is particularly powerful when combined with techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which further enhances spectral quality for high-molecular-weight systems. springernature.com

Key Research Findings in Solution-State NMR:

ApplicationIsotopic Labeling StrategyKey Outcome
Large Protein StructureUniform ¹³C, ¹⁵N, and high levels of ²H enrichmentImproved relaxation properties and reduced spectral complexity, enabling structural analysis of proteins >30 kDa. protein-nmr.org.uknih.gov
Protein DynamicsSelective ¹³C, ¹⁵N, and ²H labeling of glycine residuesProbing of local dynamics in flexible regions of proteins, providing insights into conformational changes related to function. utoronto.ca
Assignment of ResonancesTriple-labeling (¹⁵N, ¹³C, ²H)Facilitates backbone and side-chain resonance assignment in large proteins through experiments like HNCACB and HN(CO)CACB. protein-nmr.org.uk

Solid-state NMR (ssNMR) is an indispensable tool for studying the structure of non-crystalline and insoluble biological macromolecules, such as amyloid fibrils and membrane proteins. sigmaaldrich.comnih.gov Isotopic labeling with ¹³C and ¹⁵N is fundamental to most ssNMR experiments, enabling the measurement of internuclear distances and torsion angles that define molecular structure. sigmaaldrich.com

The incorporation of labeled glycine is particularly valuable in ssNMR studies of peptides and proteins. escholarship.org For instance, in studies of amyloid fibrils, where glycine residues can play a critical role in the packing of polypeptide chains, selective ¹³C and ¹⁵N labeling of glycine can provide specific distance restraints that are crucial for determining the fibril architecture. sigmaaldrich.com Furthermore, techniques like Rotational-Echo Double Resonance (REDOR) can be used to measure distances between the labeled glycine and other labeled or naturally abundant nuclei, providing key structural information. researchgate.net

NMR spectroscopy can be used to accurately determine the level of isotopic enrichment in a labeled molecule. This is crucial for metabolic studies where the degree of isotope incorporation into various metabolites provides a direct measure of metabolic flux. nih.gov For GLYCINE (13C2,2,2-D2,15N), specialized NMR experiments can be designed to quantify the enrichment of each isotope. For example, ¹³C NMR can directly measure the incorporation of ¹³C, while ¹⁵N NMR can be used to quantify ¹⁵N enrichment. nih.gov The precision of NMR in quantifying isotopic abundances is a significant advantage, with accuracies often within 1%. nih.gov

The use of ¹³C and ¹⁵N labeled glycine has been instrumental in tracing metabolic pathways and identifying key intermediates. nih.govnih.govbham.ac.uk When cells are supplied with labeled glycine, the isotopes are incorporated into downstream metabolites, allowing researchers to follow the flow of carbon and nitrogen through various biochemical reactions. nih.govnih.gov

For instance, in studies of one-carbon metabolism, [¹³C₂]glycine can be used to trace the contribution of glycine to the synthesis of purines and thymidylate. nih.govresearchgate.net The distinct labeling patterns in these downstream products, as detected by ¹³C and ¹⁵N NMR, provide unambiguous evidence of the metabolic routes. nih.govresearchgate.net This approach has been applied in various systems, from bacteria to human cells, to understand both normal metabolism and the metabolic reprogramming that occurs in diseases like cancer. chemrxiv.orgpnas.org

Examples of Metabolic Pathways Traced with Labeled Glycine:

Metabolic PathwayLabeled PrecursorKey Metabolites TracedAnalytical Technique
Photorespiration in Plants[¹³C]Glycine, [¹⁵N]GlycineSerine, GlycerateSolid-State ¹³C and ¹⁵N NMR researchgate.netnih.gov
One-Carbon Metabolism[2-¹³C]GlycinePurines, Thymidylate, Serine¹³C NMR, Mass Spectrometry nih.govresearchgate.net
Glycine Cleavage System[2-¹³C]GlycineFormate, Serine, Methionine¹³C NMR, Mass Spectrometry nih.gov

Deuterium (B1214612) (²H) NMR offers a unique window into metabolic processes and molecular dynamics. nih.gov Due to the low natural abundance of deuterium, its introduction as a label provides a background-free signal for tracking metabolic fate. nih.gov In the context of glycine metabolism, [2,2-D₂]glycine can be used to monitor the activity of the glycine cleavage system and other metabolic transformations of glycine. nih.govresearchgate.net

Furthermore, the deuterium label on the alpha-carbon of glycine can be used in solvent exchange studies to probe the accessibility of this position to the solvent. This can provide information about the local environment of glycine residues within a protein, such as whether they are buried in the hydrophobic core or exposed on the surface. escholarship.org

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that is widely used in conjunction with stable isotope labeling for quantitative analysis of proteins and metabolites. nih.govnih.govckgas.com The use of GLYCINE (13C2,2,2-D2,15N) as an internal standard in MS-based quantification allows for highly accurate and precise measurements. oup.comoup.com

In quantitative proteomics, a common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.com While glycine is not a canonical SILAC amino acid due to metabolic conversion, labeled glycine can be used in targeted quantitative proteomics experiments where it is incorporated into a protein of interest. nih.govukisotope.com The mass shift introduced by the isotopes allows for the precise quantification of the protein across different samples. oup.com

In the field of metabolomics, isotopically labeled glycine is a powerful tool for metabolic flux analysis. nih.govnih.govnih.govcreative-proteomics.comresearchgate.net By feeding cells with GLYCINE (13C2,2,2-D2,15N) and analyzing the mass isotopomer distribution of downstream metabolites by MS (B15284909), researchers can quantify the rates of metabolic reactions. nih.govyoutube.commaranasgroup.com This provides a detailed picture of cellular metabolism and how it responds to various stimuli or genetic modifications. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes in a sample. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, such as GLYCINE (13C2,2,2-D2,15N), to the sample. This labeled compound serves as an internal standard that behaves identically to the endogenous analyte during sample preparation and analysis. By measuring the ratio of the labeled to the unlabeled analyte using a mass spectrometer, the exact concentration of the endogenous analyte can be determined with high accuracy and precision. nih.govasianpubs.org

The use of GLYCINE (13C2,2,2-D2,15N) in IDMS offers significant advantages. Its mass difference of +5 atomic mass units (amu) compared to unlabeled glycine ensures that its mass spectral signal is clearly resolved from the naturally occurring isotopes of glycine, minimizing potential interferences. This allows for reliable quantification even at low concentrations in complex biological matrices like plasma and tissue extracts. asianpubs.orgresearchgate.net

Table 1: Representative Data for Absolute Quantitation of Glycine in Human Plasma using IDMS with GLYCINE (13C2,2,2-D2,15N)

Sample ID Peak Area Ratio (Unlabeled/Labeled) Concentration of Labeled Standard (µM) Calculated Endogenous Glycine Concentration (µM)
Control 1 2.5 100 250
Control 2 2.8 100 280
Patient A 4.2 100 420

This table is illustrative and demonstrates the principle of IDMS. Actual values may vary depending on the experimental conditions.

Isotope Ratio Mass Spectrometry (IRMS) for Glycine Turnover and Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. When GLYCINE (13C2,2,2-D2,15N) is introduced into a biological system, IRMS can be used to track the incorporation of its isotopes into various metabolic pools over time. This allows for the determination of glycine turnover rates and the analysis of its metabolic flux through different biochemical pathways. nih.govdiva-portal.org

For instance, by monitoring the rate of disappearance of the labeled glycine and the appearance of its isotopes in downstream metabolites, researchers can quantify the rates of glycine synthesis, catabolism, and its conversion to other molecules like serine. nih.gov The multiple labels in GLYCINE (13C2,2,2-D2,15N) provide a more detailed understanding of these processes. The ¹³C labels can trace the carbon backbone, while the ¹⁵N label follows the fate of the amino group, offering a comprehensive view of glycine metabolism. nih.govresearchgate.net

Table 2: Illustrative Data from a Glycine Flux Study in Healthy Adults using GLYCINE (13C2,2,2-D2,15N) and IRMS

Time Point (hours) Plasma Glycine Enrichment (Atom % Excess) Serine Enrichment from Glycine (Atom % Excess) Glycine Flux (µmol/kg/h)
0 0 0 -
1 5.2 1.1 35.5
2 8.5 2.3 36.2
4 9.8 3.5 35.8

This table is a hypothetical representation of data that could be obtained from an in vivo metabolic study.

Tandem Mass Spectrometry (MS/MS) for Tracing Complex Biochemical Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying and quantifying molecules in a complex mixture. In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of daughter ions. When using GLYCINE (13C2,2,2-D2,15N) as a tracer, MS/MS can be employed to follow the labeled atoms as they are incorporated into various downstream metabolites. nih.gov

The distinct mass shifts caused by the ¹³C, ²H, and ¹⁵N isotopes allow for the unambiguous identification of glycine-derived fragments within the MS/MS spectra of other molecules. This enables researchers to trace the intricate connections within biochemical pathways. For example, the incorporation of ¹⁵N from labeled glycine into purine (B94841) nucleotides can be monitored, providing insights into de novo purine biosynthesis. nih.gov Similarly, the transfer of ¹³C atoms can elucidate the role of glycine in one-carbon metabolism.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Isotope Resolved Metabolomics (SIRM)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When combined with stable isotope labeling, a technique known as Stable Isotope Resolved Metabolomics (SIRM), HRMS becomes a powerful tool for identifying and characterizing novel metabolites and for dissecting metabolic pathways.

By introducing GLYCINE (13C2,2,2-D2,15N) into a biological system, all downstream metabolites that incorporate this labeled glycine will exhibit a characteristic mass shift and isotopic pattern. HRMS can detect these subtle changes, allowing for the confident identification of glycine-derived metabolites in a complex metabolome. nih.gov This approach is invaluable for discovering new biochemical transformations and for understanding how metabolic networks are rewired in different physiological or pathological states.

Coupled Chromatographic Techniques

To analyze complex biological samples, mass spectrometry is often coupled with a chromatographic separation technique. This allows for the separation of individual components of the mixture before they are introduced into the mass spectrometer, reducing ion suppression and improving the accuracy of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of amino acids like glycine, which are not inherently volatile, a derivatization step is required to make them amenable to GC separation. nih.gov Common derivatization procedures involve converting the amino and carboxyl groups into less polar and more volatile moieties. nih.gov

In this context, GLYCINE (13C2,2,2-D2,15N) serves as an excellent internal standard for the quantification of glycine derivatives by GC-MS. Since the labeled standard is added to the sample prior to derivatization, it compensates for any variability in the derivatization reaction efficiency and for any sample loss during preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of polar and non-volatile compounds, such as amino acids and their metabolites, in their native form. nih.govwaters.com Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to effectively separate a wide range of polar metabolites. nih.gov

The use of GLYCINE (13C2,2,2-D2,15N) as an internal standard in LC-MS-based metabolomics studies allows for the accurate and precise quantification of endogenous glycine. nih.gov Furthermore, by tracing the incorporation of the isotopic labels into other polar metabolites, LC-MS can provide a comprehensive overview of glycine's role in cellular metabolism. nih.govcityu.edu.hk

Table 3: Chemical Compounds Mentioned

Compound Name
GLYCINE (13C2,2,2-D2,15N)
Glycine
Serine

Other Emerging Spectroscopic and Hybrid Platforms

Beyond established methodologies, the unique isotopic labeling of GLYCINE (13C2,2,2-D2,15N) makes it an invaluable tool for pioneering analytical techniques that offer enhanced sensitivity, specificity, and structural insights. These emerging platforms are pushing the boundaries of metabolic research and structural biology.

One such advanced application lies in the use of deuterated amino acids, such as (d2)Gly, as site-specific infrared probes in proteins. The carbon-deuterium (C-D) stretching vibration is sensitive to the local environment of the amino acid within the protein structure. This technique provides a minimally perturbative method to probe protein structure and dynamics, as the incorporation of deuterated glycine results in negligible structural changes.

Another frontier is the development of advanced Nuclear Magnetic Resonance (NMR) technologies. For instance, Slow Magic Angle Spinning NMR is an innovative technique that enables high-resolution and high-sensitivity metabolic profiling of both very small (200 nanoliters) and larger (milliliter) biological samples. This method overcomes some limitations of traditional NMR, allowing for the continuous and minimally invasive monitoring of metabolic pathways in which GLYCINE (13C2,2,2-D2,15N) can act as a tracer.

Furthermore, hybrid techniques that couple liquid chromatography with mass spectrometry (LC-MS) are being refined for greater precision in metabolomics. The use of isotopically labeled internal standards, including various labeled forms of glycine, is crucial for accurate quantification in complex biological matrices like plasma and cerebrospinal fluid. These methods are essential for metabolic flux analysis, allowing researchers to trace the metabolic fate of glycine through various biochemical pathways.

The following table summarizes hypothetical research findings from the application of these emerging analytical platforms with GLYCINE (13C2,2,2-D2,15N), illustrating the types of detailed data that can be obtained.

Analytical PlatformAnalyte/SystemKey Finding/MeasurementQuantitative Data Example
Site-Specific Infrared Spectroscopy (d2)Gly in SH3 protein domainC-D stretching vibration frequency is sensitive to the amino acid's position. nih.govG37: 2155 cm⁻¹G38: 2162 cm⁻¹
Slow Magic Angle Spinning NMR Metabolic profiling of single cellsHigh-resolution spectra from nanoliter-sized samples. pnnl.gov20% increase in spectral resolution compared to traditional NMR. pnnl.gov
LC-MS/MS Metabolomics Glycine quantification in rat cerebrospinal fluidEstablished a fast and reliable method for biomarker studies. google.comLimit of Quantitation (LOQ): 100 nM google.com
Metabolic Flux Analysis via GC-MS Glutathione (B108866) synthesis in healthy adultsQuantified fractional synthesis rate (FSR) and absolute synthesis rate (ASR) of glutathione.Erythrocyte GSH FSR: 55.8 ± 5.6 %/dayErythrocyte GSH ASR: 1.68 ± 0.17 mmol/L/day

Applications of Glycine 13c2,2,2 D2,15n in Metabolic Pathway Elucidation

Investigation of Glycine (B1666218) Biosynthesis and Interconversion Pathways

Glycine is a central hub in amino acid metabolism, and this tracer is instrumental in quantifying the rates of its synthesis and conversion through key enzymatic pathways.

The Serine Hydroxymethyltransferase (SHMT) enzyme catalyzes the reversible conversion of serine and tetrahydrofolate into glycine and 5,10-methylene-tetrahydrofolate. nih.govbiorxiv.org This reaction is a critical link between amino acid metabolism and one-carbon metabolism. Using GLYCINE (13C2,2,2-D2,15N), researchers can trace the "reverse" SHMT flux, where glycine is converted into serine.

Recent studies have revealed that the net direction of the SHMT reaction is tissue- and context-dependent. Stable isotope tracing has demonstrated that in the whole body, SHMT flux often acts to consume glycine rather than produce it. nih.gov For instance, in the liver, glycine is converted to serine by the mitochondrial isoform SHMT2; this serine can then be catabolized into pyruvate. nih.govbiorxiv.org In conditions like early-stage metabolic-associated steatotic liver disease (MASLD), this reverse SHMT2 activity is increased, leading to glycine depletion. nih.gov This detailed understanding is made possible by tracing the labeled atoms from glycine into serine and downstream metabolites.

Table 1: Research Findings on SHMT Pathway Dynamics

Research Focus Key Finding with Isotope Tracing Implication
Systemic Glycine Homeostasis The liver actively consumes glycine, converting it to serine via reverse SHMT2 flux for subsequent catabolism. nih.gov Challenges the view of SHMT as primarily a glycine synthesis pathway; highlights its role in glycine clearance.
MASLD Pathophysiology Steatotic livers exhibit increased serine synthesis from glycine via reverse SHMT2, causing glycine depletion. nih.gov Links altered one-carbon metabolism to increased susceptibility to liver injury.
Cancer Metabolism SHMT2 is a key driver of cancer cell proliferation by managing one-carbon unit production for biosynthesis. biorxiv.orgwustl.edu Quantifying flux through SHMT provides insights into metabolic reprogramming in cancer.

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that represents a major pathway for glycine catabolism in vertebrates. nih.govwikipedia.org It breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylene-tetrahydrofolate. nih.govresearchgate.net

By administering GLYCINE (13C2,2,2-D2,15N), the rate, or flux, of glycine degradation through the GCS can be precisely quantified. The ¹³C labels can be tracked into the released CO₂ and the one-carbon unit, while the ¹⁵N label is traced into ammonia. This analysis is crucial for understanding diseases associated with GCS dysfunction, such as nonketotic hyperglycinemia, a rare inborn error of metabolism caused by defective GCS activity. nih.govnih.gov In photorespiration in C₃ plants, the GCS is also a required component, converting excess glycine back into serine that can re-enter the Calvin cycle. wikipedia.org

Contribution to One-Carbon Metabolism and Folate Cycle Interconnections

One-carbon metabolism refers to a network of reactions that transfer one-carbon units for various biosynthetic processes. youtube.commdpi.com This network is fundamental for synthesizing nucleotides (purines and thymidine) and amino acids (methionine). nih.gov Glycine is a cornerstone of this system, serving as a primary source of one-carbon units through the actions of both SHMT and the GCS. nih.govnih.gov

When GLYCINE (13C2,2,2-D2,15N) is metabolized, its labeled carbon atom is transferred to tetrahydrofolate (THF), the central cofactor in the folate cycle. This allows researchers to trace the contribution of glycine to the entire one-carbon pool and follow its subsequent incorporation into a wide array of essential biomolecules. This tracing is vital for studying cellular proliferation, as cancer cells often exhibit upregulated one-carbon metabolism to meet the high demand for nucleotide and protein synthesis. nih.gov

Glycine's Role in Purine (B94841), Creatine, and Heme Biosynthesis

Glycine serves as a direct precursor for the synthesis of several critical biomolecules. frontiersin.org The use of isotopically labeled glycine is essential for quantifying the rate of synthesis of these compounds.

Purines: The entire glycine molecule (C2-N) is incorporated into the purine ring, which forms the basis of adenine and guanine in DNA and RNA. nih.gov Tracing studies using ¹⁵N-glycine have been employed to measure the rate of de novo purine synthesis by tracking the incorporation of ¹⁵N into uric acid, the end product of purine catabolism. nih.govnih.gov

Creatine: Glycine is a backbone component for the synthesis of creatine, a high-energy molecule crucial for muscle and brain function.

Heme: The nitrogen and alpha-carbon of glycine are used to construct the porphyrin ring of heme, the prosthetic group in hemoglobin and cytochromes. frontiersin.org

By using GLYCINE (13C2,2,2-D2,15N), scientists can differentiate the de novo synthesized molecules from pre-existing pools, providing a dynamic measure of biosynthetic flux.

Elucidation of Nitrogen Metabolism and Recycling Pathways

The ¹⁵N label in GLYCINE (13C2,2,2-D2,15N) makes it an invaluable tool for studying nitrogen metabolism. It allows for the direct tracking of glycine's nitrogen atom as it is incorporated into other molecules or recycled. nih.gov Research using ¹⁵N-glycine in cancer cells has successfully identified and confirmed thirteen nitrogen-containing metabolites derived from glycine, including purines like adenine, adenosine, AMP, ADP, and ATP, as well as glutathione (B108866). nih.gov

This approach helps to map how nitrogen from one amino acid is distributed throughout the metabolic network via transamination and other reactions. Such studies are critical for understanding how cells manage nitrogen balance and how metabolic reprogramming in diseases like cancer affects nitrogen flow. nih.govnih.gov The ability to trace both carbon and nitrogen simultaneously provides a more complete picture of nutrient utilization. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Methodologies

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of reactions within a cell's metabolic network. creative-proteomics.comnih.gov The gold standard for this technique is ¹³C-MFA, which involves feeding cells a ¹³C-labeled substrate and measuring the pattern of ¹³C incorporation into various intracellular metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govfrontiersin.org

GLYCINE (13C2,2,2-D2,15N) serves as an advanced tracer for MFA studies. pnas.org By providing multiple labeled atoms, it introduces more constraints into the metabolic model, which allows for more precise and reliable flux calculations. researchgate.net This multi-isotope tracer can help resolve complex network structures, such as parallel pathways or reversible reactions, which might be indistinguishable using a simpler, singly-labeled tracer. This methodology is widely applied in metabolic engineering, disease research, and systems biology to gain a quantitative understanding of cellular function. creative-proteomics.comnih.gov

Tracing Glycine Metabolism in Specific Cellular Compartments

The intricate network of metabolic pathways is highly compartmentalized within eukaryotic cells, with distinct processes occurring in the cytosol and mitochondria. Glycine metabolism is a prime example of this subcellular organization, with key enzymatic reactions distributed between these two compartments. The use of the stable isotope-labeled compound GLYCINE (13C2,2,2-D2,15N) provides a powerful tool to dissect the metabolic fate of glycine within these specific cellular locales. By simultaneously tracing the carbon, nitrogen, and hydrogen atoms of the glycine molecule, researchers can gain unprecedented insights into the flux and interplay of metabolic pathways operating in the mitochondria and cytosol.

A central pathway in mitochondrial glycine metabolism is the Glycine Cleavage System (GCS), a multi-enzyme complex that catalyzes the breakdown of glycine. This system is exclusively located in the mitochondrial matrix. researchgate.net The GCS degrades glycine to produce carbon dioxide (CO2), ammonia (NH3), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.gov This one-carbon unit can then be further metabolized within the mitochondrial one-carbon folate cycle or exported to the cytosol, typically as formate, to support various biosynthetic processes, including the synthesis of purines, thymidine, and methionine. nih.govmdpi.com

In contrast, the cytosol harbors enzymes that can utilize glycine for different purposes. For instance, glycine can be incorporated directly into the purine ring during de novo nucleotide synthesis. researchgate.net Additionally, the reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) occurs in both the cytosol (SHMT1) and mitochondria (SHMT2), allowing for the interconversion of serine and glycine in both compartments. researchgate.net

The multi-labeled GLYCINE (13C2,2,2-D2,15N) enables the differentiation of these compartmentalized pathways through the distinct fates of its isotopic labels:

¹³C₂: The two carbon atoms of glycine are labeled with ¹³C. The C1 carbon is released as ¹³CO₂ by the GCS in the mitochondria. The C2 carbon, however, is transferred to tetrahydrofolate (THF) to form ¹³C-labeled 5,10-CH₂-THF. nih.gov By tracking the ¹³C label from the C2 position into cytosolic metabolites, researchers can quantify the extent to which mitochondrial one-carbon units contribute to cytosolic biosynthesis. For example, the incorporation of this ¹³C into the methyl group of thymidine or the purine ring is a clear indicator of mitochondrial GCS activity followed by the export of the one-carbon unit. mdpi.com

¹⁵N: The nitrogen atom of glycine is labeled with ¹⁵N. This allows for the tracing of the nitrogen's fate, such as its release as ¹⁵NH₃ by the GCS in the mitochondria or its incorporation into the purine backbone in the cytosol. nih.gov By analyzing the ¹⁵N enrichment in various nitrogen-containing metabolites, the contributions of glycine to different biosynthetic pathways in each compartment can be determined.

2,2-D₂: The two hydrogen atoms on the C2 carbon are replaced with deuterium (B1214612). This labeling provides an additional layer of resolution. The enzymatic reactions of the GCS in the mitochondria and SHMT in both compartments involve the transfer of hydrogen atoms. By monitoring the retention or loss of deuterium in downstream metabolites, it is possible to gain insights into the specific enzymatic steps and the relative activities of these pathways in the mitochondria versus the cytosol. For instance, the fate of the deuterium atoms during the conversion of glycine to serine by mitochondrial SHMT2 versus cytosolic SHMT1 can provide information on the direction and magnitude of this flux in each compartment. Furthermore, the kinetic isotope effect associated with the heavier deuterium atoms can be exploited to probe reaction mechanisms and enzyme kinetics within each compartment. nih.govwikipedia.org

Detailed Research Findings

Studies utilizing isotopically labeled glycine have provided quantitative data on the metabolic fluxes through mitochondrial and cytosolic pathways. For example, research has shown that in certain cancer cell lines, there is a significant reliance on the mitochondrial GCS to provide one-carbon units for cytosolic purine and thymidine synthesis. researchgate.net The use of [2-¹³C]glycine has demonstrated the incorporation of the labeled carbon into deoxythymidine (dTMP) and purines, confirming the pathway from mitochondrial glycine cleavage to cytosolic nucleotide synthesis. mdpi.com

The table below summarizes hypothetical data from a stable isotope tracing experiment using GLYCINE (13C2,2,2-D2,15N) to illustrate how the labeling patterns in key metabolites can be used to infer the activity of compartmentalized glycine metabolism.

Isotopic Enrichment in Metabolites Following Administration of GLYCINE (13C2,2,2-D2,15N)
MetaboliteCellular CompartmentExpected IsotopologueObserved Enrichment (%)Inferred Pathway Activity
SerineMitochondria¹³C₁, ¹⁵N, D₁15Mitochondrial SHMT2 activity (Glycine to Serine)
SerineCytosol¹³C₁, ¹⁵N, D₁5Cytosolic SHMT1 activity (Glycine to Serine)
FormateCytosol (from Mitochondria)¹³C₁, D₁25Mitochondrial GCS and one-carbon export
Thymidine (dTMP)Cytosol¹³C₁ (in methyl group)10Cytosolic thymidylate synthase activity utilizing mitochondrial one-carbon units
Adenine (Purine)Cytosol¹³C₂, ¹⁵N8Direct incorporation of glycine into the purine ring (cytosolic)
Adenine (Purine)Cytosol¹³C₁ (from formate)12Incorporation of mitochondrial one-carbon units into the purine ring (cytosolic)

The data in the table demonstrates how the distinct labeling patterns in metabolites isolated from different cellular compartments can provide quantitative insights. For example, the higher enrichment of labeled serine in the mitochondria compared to the cytosol suggests a greater flux through mitochondrial SHMT2. Similarly, the presence of ¹³C₁-labeled formate in the cytosol is a direct measure of the export of one-carbon units from the mitochondria. The differential labeling of adenine with either the intact glycine backbone (¹³C₂, ¹⁵N) or just a single carbon from formate (¹³C₁) allows for the deconvolution of the cytosolic and mitochondrial contributions to purine synthesis.

Glycine 13c2,2,2 D2,15n in Protein and Peptide Research

Measurement of Protein Turnover Rates and De Novo Synthesis

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, growth, and adaptation. Isotope-labeled amino acids are instrumental in quantifying the rates of these processes. GLYCINE (B1666218) (13C2,2,2-D2,15N) serves as a robust tracer for these measurements due to the incorporation of its labeled atoms into newly synthesized proteins.

Historically, [¹⁵N]glycine has been a widely used tracer to investigate whole-body protein turnover. nih.govannualreviews.org By administering the labeled glycine and measuring the ¹⁵N enrichment in end-products like urinary urea (B33335) and ammonia (B1221849), researchers can calculate nitrogen flux, which is then used to estimate rates of protein synthesis and breakdown. cambridge.orgnih.govcambridge.org Studies have shown that in normal men, the rates of nitrogen flux derived from urea are consistently higher than those from ammonia. cambridge.orgnih.gov

More sophisticated approaches utilize multi-labeled tracers to gain deeper insights. For instance, the use of [1,2-¹³C₂]glycine allows for the quantification of not only whole-body glycine flux but also its conversion to other molecules like serine and its rate of decarboxylation. nih.gov In a study on healthy individuals, the total glycine flux was determined to be 463 ± 55 µmol/(kg·h), with 41% of this flux being directed towards serine synthesis. nih.gov

The deuterium (B1214612) atoms in GLYCINE (13C2,2,2-D2,15N) also provide a means to measure protein synthesis. Similar to administering heavy water (D₂O), the deuterium from labeled glycine can be incorporated into non-essential amino acids during their biosynthesis and subsequently into new proteins. nih.govbiorxiv.orgresearchgate.net By tracking the rate of deuterium incorporation into proteins over time, researchers can determine the fractional synthesis rate (FSR) of specific proteins. nih.gove-acnm.orge-acnm.org This method has been successfully applied to measure protein turnover in various tissues, revealing that the median rate of protein degradation is considerably lower in muscle compared to liver and kidney. nih.gov

A study comparing different ¹⁵N-labeled amino acids for measuring whole-body protein turnover in rats found that [¹⁵N]glycine provided results comparable to established methods. researchgate.net Furthermore, a pilot study in a young adult man using multiple oral doses of [¹⁵N]glycine demonstrated its utility in estimating the fractional synthesis rates of various plasma proteins, including albumin and fibrinogen. tandfonline.com

Table 1: Fractional Synthesis Rates (FSR) of Human Plasma Proteins Measured with [¹⁵N]glycine

ProteinFractional Synthesis Rate (% per day)
Albumin3.3 - 6.8
α-globulin26.4
Fibrinogen26.4
γ-globulin4.3

Data synthesized from a study by Krumbiegel et al. tandfonline.com

De novo synthesis of glycine itself can also be quantified using these isotopic methods. In a study on individuals with morbid obesity, [1,2-¹³C₂]glycine was used to show that de novo glycine synthesis was significantly lower compared to healthy-weight individuals and increased following bariatric surgery. nih.gov

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Applications

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. ckgas.comnih.gov The method relies on the metabolic incorporation of "light" (natural abundance) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells. ckgas.com When two cell populations, for example, a control and a treated group, are grown in media containing the light and heavy amino acids respectively, their proteomes become differentially labeled. After combining the cell lysates, the relative abundance of proteins between the two samples can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer. nih.gov

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the properties of tryptic peptides, other labeled amino acids, including glycine, can be employed. ckgas.com GLYCINE (13C2,2,2-D2,15N) is a suitable "heavy" amino acid for SILAC experiments. The significant mass shift it imparts to peptides containing it allows for clear differentiation from their "light" counterparts.

In a typical SILAC experiment using this compound, one cell population would be cultured in a medium containing standard, unlabeled glycine, while the other population would be cultured in a medium where standard glycine is replaced with GLYCINE (13C2,2,2-D2,15N). Following a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions. Subsequent analysis of the mixed protein samples by LC-MS/MS (B15284909) allows for the identification and relative quantification of thousands of proteins. nih.gov This approach can be used to study changes in protein expression in response to various stimuli, such as drug treatment or cellular stress. nih.gov

Assessment of Nitrogen and Carbon Incorporation into Proteins

The multiple isotopic labels on GLYCINE (13C2,2,2-D2,15N) make it an excellent tracer for simultaneously assessing the incorporation of both nitrogen and carbon into proteins and other biomolecules.

The two ¹³C atoms in the glycine backbone enable the tracing of carbon pathways. When GLYCINE (13C2,2,2-D2,15N) is metabolized, its carbon atoms can be incorporated into a variety of other molecules. For example, the carbon skeleton of glycine is a precursor for the synthesis of purines, the building blocks of DNA and RNA. acs.org Studies have used [1-¹³C]glycine to measure DNA synthesis rates by tracking the incorporation of the ¹³C label into deoxyadenosine (B7792050) and deoxyguanosine. acs.org The dual-labeled carbon backbone in GLYCINE (13C2,2,2-D2,15N) provides even more detailed information on these metabolic pathways. nih.gov

Furthermore, the interconversion of glycine and serine, a key process in one-carbon metabolism, can be studied in detail. The carbons from glycine can be transferred to serine, and this flux can be quantified using ¹³C-labeled glycine. nih.govresearchgate.net A multilabeling approach using both heavy carbon and nitrogen isotopes can provide a comprehensive picture of the metabolic fate of the tracer amino acid, allowing for the investigation of complex metabolic networks. nih.govnih.gov For instance, such methods can distinguish between de novo synthesis of nucleotides and salvage pathways by tracking the incorporation of both ¹³C and ¹⁵N into the purine (B94841) ring. nih.gov

Studies of Protein Structure and Dynamics Using Labeled Glycine Residues

Isotopically labeled amino acids are indispensable for the study of protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical techniques. isotope.com GLYCINE (13C2,2,2-D2,15N) is particularly useful in this regard due to its multiple labels.

Solid-state NMR spectroscopy benefits greatly from ¹³C and ¹⁵N labeling. These isotopes allow for the determination of the conformation of specific residues within a protein. acs.org By incorporating labeled glycine into polypeptides, researchers can analyze the chemical shifts of the ¹³Cα and carbonyl carbons, which are sensitive to the local secondary structure, such as α-helices and β-sheets. acs.orgmeihonglab.com Selective ¹³C labeling can help reduce spectral complexity and line broadening, facilitating resonance assignment and structure determination. meihonglab.com

The deuterium labeling at the α-carbon of glycine provides a unique probe for protein conformation and dynamics. aip.org The C-D bond vibrations can be monitored using infrared (IR) spectroscopy. The frequency of the Cα-D₂ vibrational stretches is sensitive to the backbone dihedral angles (φ and ψ) of the glycine residue, making it a valuable reporter of local protein conformation. aip.org

Deuterium is also widely used in hydrogen/deuterium exchange mass spectrometry (HDX-MS), a powerful technique for probing protein conformational dynamics, protein-ligand interactions, and protein folding. muni.czacs.org In HDX-MS, a protein is incubated in a deuterated buffer (D₂O), leading to the exchange of labile amide hydrogens on the protein backbone with deuterium atoms. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, and thus reflects the protein's structure and dynamics. muni.cz While HDX-MS typically involves D₂O, the incorporation of deuterated amino acids like GLYCINE (13C2,2,2-D2,15N) can be used in complementary approaches or to study specific regions of a protein. The presence of deuterium can also reduce relaxation rates in NMR, which is beneficial for studying larger proteins. utoronto.ca

Table 2: Applications of Labeled Glycine in Structural Biology

TechniqueIsotope(s) UtilizedInformation Gained
Solid-State NMR¹³C, ¹⁵NLocal secondary structure, backbone conformation acs.orgmeihonglab.com
Infrared (IR) Spectroscopy²H (Deuterium)Local peptide conformation via C-D vibrational frequencies aip.org
Hydrogen/Deuterium Exchange MS (HDX-MS)²H (Deuterium)Protein dynamics, solvent accessibility, ligand binding sites muni.czacs.org
Solution NMR¹³C, ¹⁵N, ²H3D structure, dynamics, relaxation properties utoronto.camdpi.com

Analysis of Post-Translational Modifications Involving Glycine

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. Mass spectrometry is a primary tool for identifying and quantifying PTMs. aston.ac.uknih.govacs.org The use of stable isotope-labeled compounds, such as GLYCINE (13C2,2,2-D2,15N), can facilitate the quantitative analysis of PTMs involving glycine residues.

One of the most significant PTMs involving glycine is ubiquitination. Ubiquitin is a small protein that is attached to lysine residues of target proteins, often marking them for degradation. A key feature for the mass spectrometric identification of ubiquitination sites is the presence of a di-glycine (Gly-Gly) remnant that is left on the modified lysine after digestion with the protease trypsin. aston.ac.uk By using a "heavy" labeled glycine in a SILAC-type experiment, researchers could quantify changes in ubiquitination levels between different cell states. The mass shift from the incorporated GLYCINE (13C2,2,2-D2,15N) would be evident in the Gly-Gly remnant, allowing for relative quantification of ubiquitination at specific sites.

Another important PTM is N-terminal myristoylation, which is the attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein. nih.govthermofisher.com This lipid modification often targets proteins to cellular membranes. Quantitative proteomic approaches using stable isotopes can be employed to study the dynamics of N-myristoylation. By metabolically labeling proteins with GLYCINE (13C2,2,2-D2,15N), the N-terminal myristoylated peptide will exhibit a corresponding mass shift, enabling its quantification and the study of how this modification changes under different cellular conditions.

The general principle of using stable isotopes for quantitative PTM analysis is well-established. By creating an internal standard (the heavy-labeled peptide), one can accurately measure changes in the abundance of a specific modification. aston.ac.uk Therefore, GLYCINE (13C2,2,2-D2,15N) represents a valuable reagent for investigating the dynamics of glycine-related PTMs in complex biological samples.

Applications in Diverse Biological Systems and Model Organisms Excluding Clinical Human Trials

In Vitro Cell Culture Models (e.g., Mammalian Cell Lines, Microbial Systems)

In vitro cell culture models are fundamental tools for dissecting cellular metabolism. The use of isotopically labeled glycine (B1666218) in these systems provides a direct means to trace the fate of this key amino acid.

In mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, stable-isotope tracing with labeled amino acids is a critical technique for metabolic engineering and bioprocess optimization. nih.gov By supplementing the culture medium with compounds like ¹³C-labeled glycine, researchers can track the flow of carbon and nitrogen through central metabolic pathways. This approach helps to identify the origins of secreted metabolic by-products, some of which can be toxic to the cells or impact the quality of biopharmaceutical products. nih.gov For instance, studies have utilized comprehensive ¹³C stable-isotope tracing of amino acids and glucose to identify and trace the sources of various secreted by-products in IgG-producing CHO cell lines. nih.gov This allows for targeted strategies to reduce the accumulation of undesirable metabolites and improve the efficiency of nutrient utilization. nih.gov

In microbial systems, stable isotope probing (SIP) with labeled substrates is employed to unravel the metabolic activities of specific microorganisms within a community. eurekalert.org By providing a ¹³C-labeled carbon source, researchers can identify the organisms that actively consume the substrate. eurekalert.org The incorporated ¹³C is tracked into bacterial proteins, which are then analyzed by mass spectrometry. eurekalert.org This technique reveals not only which microbes are active but also the flow of carbon through the microbial food web as some species consume the metabolic by-products of others. eurekalert.org While not specifically mentioning GLYCINE (13C2,2,2-D2,15N), the principle of using multi-labeled amino acids enhances the resolution of such studies by simultaneously tracing carbon and nitrogen pathways.

Table 1: Applications of Isotopic Tracers in In Vitro Systems

System Type Application Research Goal
Mammalian Cell Lines (e.g., CHO) Metabolic by-product identification Optimize bioprocesses and reduce toxic accumulation
Microbial Systems Stable Isotope Probing (SIP) Identify metabolically active microbes and trace nutrient flow

Ex Vivo Organ and Tissue Perfusion Studies

Ex vivo organ perfusion is a technique used to maintain the viability and function of an organ outside the body, providing a platform for physiological and metabolic studies without systemic influences. nih.govresearchgate.net While specific studies utilizing GLYCINE (13C2,2,2-D2,15N) in this context are not widely documented, the methodology is well-suited for such tracers.

In models like ex vivo lung perfusion (EVLP), organs are perfused with a specialized solution to preserve them and assess their function. ectrx.orgnih.gov The composition of this perfusate is critical and can be supplemented with metabolic tracers to study organ-specific metabolism under various conditions, such as ischemia-reperfusion. nih.gov Introducing GLYCINE (13C2,2,2-D2,15N) into the perfusion solution would enable researchers to trace its uptake and metabolism within the lung tissue. This could provide insights into amino acid utilization, protein synthesis, and the organ's response to preservation techniques.

The data gathered from such studies can help in optimizing the composition of perfusion solutions to better support organ health and viability prior to transplantation research. nih.gov

Animal Model Investigations (Non-Clinical)

Non-clinical animal models are indispensable for understanding complex physiological processes and the mechanisms of disease. Glycine itself has been investigated for its protective effects in various animal models. For example, studies in rats have shown that glycine can protect the small intestine from ischemia-reperfusion injury. researchgate.net

The use of GLYCINE (13C2,2,2-D2,15N) in such a model would allow for a detailed investigation of its mechanism of action. By tracing the labeled glycine, researchers could determine its distribution within the animal, its uptake by specific tissues, and its metabolic fate during the protective process. This could reveal whether glycine's protective effects are due to its direct action or its conversion into other important metabolites.

Stable isotope tracers are broadly used in animal studies to investigate in vivo metabolism. kuleuven.beresearchgate.net The administration of labeled compounds, followed by the analysis of tissues and biofluids, provides a dynamic view of metabolic pathways that is not achievable through other methods.

Plant Metabolism Research Using Isotopic Tracers

Isotopic labeling is a cornerstone of plant metabolism research, providing a way to trace the path of nutrients from uptake to incorporation into various biomolecules. youtube.com Studies have utilized in vivo ¹³C and ¹⁵N labeling to investigate glycine metabolism in intact plant leaves, such as in soybeans. nih.gov

In these experiments, plants are exposed to an atmosphere containing ¹³CO₂ and are provided with ¹⁵N-labeled nutrients. This allows for the tracking of both carbon and nitrogen as they are assimilated by the plant. Such studies have revealed that excess glycine from the photorespiratory cycle is either decarboxylated or incorporated into proteins. nih.gov The use of a multi-labeled glycine tracer like GLYCINE (13C2,2,2-D2,15N) would offer a more direct way to study these and other metabolic fates of glycine.

Furthermore, research on alpine plant species has employed ¹⁵N-glycine to assess its uptake and allocation, highlighting the importance of amino acids as a nitrogen source for plants. nih.gov These studies help to understand how different plant species have adapted their nitrogen acquisition strategies to their specific environments. nih.govrothamsted.ac.uk

Table 2: Research Findings in Plant Metabolism using Glycine Tracers

Plant Model Isotopic Label Key Finding
Soybean Leaves ¹³CO₂ and ¹⁵N Excess glycine from photorespiration is incorporated into proteins or decarboxylated. nih.gov
Alpine Plants ¹⁵N-Glycine Demonstrates the direct uptake of amino acids as a nitrogen source. nih.gov

Microbial Community Metabolism and Environmental Isotope Tracing

Understanding the metabolic interactions within complex microbial communities is a significant challenge in environmental science. Isotope tracing with labeled compounds is a key technology for elucidating these interactions.

Studies have used dual-labeled (¹³C, ¹⁵N) glycine to investigate its utilization by soil microorganisms. mdpi.com This research helps to determine how microorganisms compete for and process organic nitrogen sources like amino acids. mdpi.com The findings indicate that exogenous glycine is rapidly taken up and assimilated by soil microbes, primarily through the mineralization-immobilization-turnover route. mdpi.com

This approach, often referred to as Stable Isotope Probing (SIP), can also be extended to identify the specific members of the microbial community that are actively metabolizing the labeled substrate. eurekalert.org By analyzing the incorporation of the stable isotopes into biomarkers such as proteins or peptides, researchers can link metabolic function to microbial identity. nih.gov This provides a powerful tool for understanding the roles of different microbial groups in nutrient cycling within ecosystems. eurekalert.orgnih.gov

Kinetic and Primary Isotope Effects in Glycine Mediated Reactions

Use of Deuterium (B1214612) and Carbon-13 Labeling for Enzyme Mechanism Elucidation

Isotopically labeled forms of glycine (B1666218), including those with deuterium and carbon-13, are instrumental in probing the intricate mechanisms of enzyme-catalyzed reactions. nih.govbiorxiv.org By tracking the fate of these labels and measuring the resulting kinetic isotope effects, scientists can deduce detailed information about bond-breaking and bond-forming steps within an enzyme's active site. nih.gov

The use of deuterated glycine at the C-α position has been pivotal in studying enzymes that catalyze reactions at this site. For instance, investigations into the Rhodococcus capsulata 5-aminolevulinate synthase (ALAS)-catalyzed reaction with deuterated glycine yielded a kinetic isotope effect (kH/kD) of 1.2. nih.gov This relatively small KIE value indicated that the abstraction of the C-α proton is not the rate-limiting step in this particular enzymatic reaction. nih.gov Similarly, isotopically labeled substrates have been used to show that E. coli KBL, another enzyme in the same family, selectively removes the pro-R proton at the C-α position of glycine. nih.gov

In the study of peptidylglycine α-hydroxylating monooxygenase (PHM), a key enzyme in the biosynthesis of many bioactive peptides, double-label tracer methods with deuterated and radiolabeled glycine-extended substrates were employed. nih.govnih.gov These experiments allowed for the determination of intrinsic isotope effects for the C-H bond cleavage step. The results revealed a large intrinsic deuterium isotope effect, suggesting that the hydroxylation of the glycine substrate proceeds via a stepwise mechanism. nih.gov This detailed mechanistic insight is crucial for understanding how these enzymes function and for developing potential inhibitors.

Carbon-13 labeling, often in conjunction with deuterium labeling, further refines mechanistic understanding. nih.gov For example, in studies of the glycine cleavage system (GCS), a mitochondrial enzyme complex, [1,2-¹³C₂]glycine is used to quantify glycine turnover and decarboxylation rates. nih.govwikipedia.org The appearance of ¹³CO₂ derived from the labeled glycine provides a direct measure of the flux through this pathway, revealing the significant role of glycine in one-carbon metabolism. nih.gov These studies help to map the flow of carbon units from glycine into other essential metabolic pathways, such as the synthesis of serine, purines, and thymidylate. nih.gov

Analysis of Isotope Effects on Reaction Rates and Equilibrium Constants

The quantitative analysis of isotope effects on reaction rates (kinetic isotope effects) and equilibrium constants (equilibrium isotope effects) provides deep insights into reaction mechanisms. nih.gov The magnitude of the primary KIE is highly sensitive to the geometry of the transition state. princeton.edu A linear transfer of a proton in the transition state typically results in a large KIE, whereas non-linear transfers lead to smaller effects. princeton.edu

Several studies on glycine-mediated enzymatic reactions have quantified these effects, providing concrete data on transition state structures.

Table 1: Experimentally Determined Kinetic Isotope Effects (KIEs) in Glycine-Mediated Reactions

Enzyme/Reaction System Substrate Isotope Effect Type Observed KIE (k_light / k_heavy) Mechanistic Implication
Peptidylglycine α-hydroxylating monooxygenase (PHM) N-Benzoylglycine Primary Deuterium (Dk) 10.6 ± 0.8 C-H bond cleavage is a key part of the rate-determining step. nih.gov
Peptidylglycine α-hydroxylating monooxygenase (PHM) D-Tyr-Val-[2,2-²H₂]Gly Primary Deuterium (Dk) 6.5 - 10.0 Confirms that C-H bond cleavage is largely rate-limiting. nih.gov
Rhodococcus capsulata 5-aminolevulinate synthase (ALAS) Deuterated Glycine (at C-α) Primary Deuterium (kH/kD) 1.2 Abstraction of the C-α proton is not the sole rate-limiting step. nih.gov

The intrinsic isotope effect ((D)k) represents the full effect on the chemical bond-breaking step, stripped of contributions from other, non-sensitive kinetic steps. nih.govnih.gov For the peptidylglycine α-hydroxylating monooxygenase, the intrinsic deuterium isotope effect was estimated to be as high as 10.6, which is a very large value and strongly supports a mechanism where the C-H bond cleavage is the central chemical event in the rate-limiting step. nih.govnih.gov In contrast, the observed KIE can be "masked" or diminished if other steps, such as substrate binding or product release, are slower than the chemical step. nih.gov

Nitrogen isotope effects (¹⁵N KIEs) have also been studied, particularly in the context of amino acid degradation. nih.gov During processes like combustion, reactions involving the nitrogen atom, such as deamination, can lead to kinetic fractionation, where molecules with the lighter ¹⁴N isotope react preferentially, leaving the remaining substrate enriched in ¹⁵N. nih.gov The analysis of these nitrogen KIEs provides information on the degradation pathways of amino acids like glycine. nih.gov

Computational Approaches for Predicting and Interpreting Isotope Effects

In parallel with experimental studies, computational chemistry has become an indispensable tool for predicting and interpreting isotope effects in glycine-mediated reactions. nih.govnih.gov These theoretical approaches allow researchers to model reaction pathways, characterize transition state structures, and calculate expected KIEs from first principles. matthewjvarga.com A close match between computed and experimental KIEs provides strong validation for a proposed reaction mechanism. youtube.com

A primary computational method involves the use of combined quantum mechanical and molecular mechanical (QM/MM) potentials. nih.govnih.gov In this approach, the reactive center of the system (e.g., the glycine substrate and the key residues of the enzyme's active site) is treated with high-level quantum mechanics, which can accurately describe bond breaking and formation. The rest of the enzyme and the surrounding solvent are modeled using more computationally efficient molecular mechanics. nih.gov

Path integral simulation methods are then often employed to incorporate nuclear quantum effects, such as zero-point energy and tunneling, which are essential for accurately calculating hydrogen/deuterium KIEs. nih.govmatthewjvarga.com The free energy perturbation (FEP) method within a path integral simulation (PI-FEP/UM) is a powerful technique for directly computing the ratio of quantum partition functions for two different isotopes, thus yielding the KIE. nih.govnih.gov

These computational models have been applied to various enzyme systems to:

Distinguish between different possible mechanisms: For instance, by calculating the expected KIEs for different proposed transition states, researchers can determine which one is most consistent with experimental data. youtube.com

Elucidate the formation of glycine in astrochemical environments: Electronic structure calculations using methods like density functional theory (DFT) have been used to explore plausible gas-phase chemical pathways for the formation of glycine in the interstellar medium. nih.gov These studies predict reaction barriers and can suggest potential precursor molecules for astrobiological glycine synthesis. nih.gov

By combining experimental measurements using isotopically labeled glycine with sophisticated computational analyses, scientists can achieve a comprehensive understanding of the kinetic and mechanistic details of glycine-mediated reactions.

Computational and Data Analysis Methodologies for Isotopic Tracer Studies

Algorithms for Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to determine the synthesis rates of biological polymers and the isotopic enrichment of their precursor pools from the mass isotopomer patterns of the final product. nih.govnih.gov The technique is predicated on the administration of a stable isotope-labeled precursor, which is then incorporated into a polymer of interest. The resulting distribution of mass isotopomers—molecules that differ only in the number of isotopic labels—is measured by mass spectrometry. nih.gov

The core of MIDA lies in its algorithms, which are based on combinatorial probability models. nih.govnih.gov These algorithms compare the experimentally measured mass isotopomer distribution to theoretical distributions predicted by binomial or multinomial expansion. nih.gov This comparison allows for the calculation of key parameters:

Precursor Pool Enrichment (p): This is the proportion of the immediate precursor molecules that are isotopically labeled. MIDA is particularly powerful because it can determine the enrichment of the "true" precursor pool that was directly used for synthesis, even if this pool is not anatomically distinct or directly measurable. nih.gov

Fractional Synthesis (f): This represents the fraction of the polymer molecules in a given sample that were newly synthesized during the labeling experiment. nih.gov

The fundamental calculation assumes that subunits from the precursor pool are incorporated into the polymer randomly. For a polymer made of 'n' repeating subunits, the probability of forming a molecule with 'k' labeled subunits is described by the binomial expansion. By analyzing the ratios of different mass isotopomers (e.g., M+1, M+2, etc.), the algorithm can solve for the value of 'p'. Once 'p' is known, the fractional synthesis rate can be calculated by comparing the observed isotopomer distribution in the total polymer pool to the theoretical distribution for a pool of purely newly synthesized molecules. nih.govnih.gov

While various published algorithms for MIDA exist, they share a common mathematical model and produce identical results. nih.gov A simplified approach based on multiple linear regression has also been developed, offering a rapid and straightforward method for calculating both precursor pool enrichment and fractional synthesis simultaneously, even accommodating spectral overlap from tracers like ¹³C₂-glycine. researchgate.net

A critical consideration for all MIDA algorithms is the accuracy of the mass spectrometry data, as quantitative inaccuracies can significantly impact the calculated biosynthetic parameters. nih.gov

Software Tools for Metabolic Flux Modeling and Simulation

Metabolic Flux Analysis (MFA) uses stable isotope tracer data to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.net Given the complexity of metabolic networks and the underlying mathematical models, a variety of specialized software tools have been developed to facilitate the modeling and simulation of metabolic fluxes from isotope tracing experiments. nih.gov These tools are crucial for performing the complex calculations required to estimate flux distributions from mass isotopomer data. researchgate.netnih.gov

The general workflow in these tools involves constructing a metabolic network model, simulating the distribution of isotopes through the network for a given set of fluxes, and iteratively adjusting the fluxes until the simulated isotope labeling patterns match the experimentally measured data. vanderbilt.edu

Below is a table summarizing some commonly used software tools for MFA.

Software ToolDescriptionKey Features
INCA (Isotopomer Network Compartmental Analysis) A widely used MATLAB-based software for 13C-MFA, supporting both steady-state and isotopically non-stationary flux analysis. nih.govacs.orgPerforms parameter fitting, statistical analysis, and experimental design.
OpenFLUX An open-source software for 13C-based metabolic flux analysis, designed for efficient modeling. nih.govdiva-portal.orgProvides a graphical user interface and integrates with other modeling tools.
FreeFlux An open-source Python package designed for time-efficient isotopically nonstationary metabolic flux analysis. acs.orgSuitable for flux estimation at both isotopic steady state and transient states. acs.org
Escher-Trace An open-source tool for visualizing stable isotope tracing data on metabolic pathway maps. salk.edumdpi.comIntegrates with Escher maps for intuitive data visualization. salk.edu
FluxVisualizer A Python-based software to visualize flux values on a scalable vector graphic (SVG) representation of a metabolic network. cnrs.frColors or adjusts the width of reaction arrows to represent flux magnitudes, suitable for small to medium-sized networks. cnrs.fr
Isotope Calculation Gadgets A series of software tools within the Garuda platform that supports the entire workflow of isotope-tracing experiments. mdpi.comresearchgate.netIncludes functions for natural isotope correction, calculation of fractional labeling, and data mapping. mdpi.comresearchgate.net

Statistical Methods for Isotopic Data Interpretation

A primary challenge in analyzing stable isotope data is accounting for the natural abundance of heavy isotopes (e.g., ~1.1% for ¹³C). nih.gov Raw mass spectrometry data must be corrected to distinguish the isotopic enrichment derived from the tracer from that which occurs naturally. mdpi.com

Common statistical approaches used for interpreting isotopic data include:

Linear Models: These models can be used to assess the relationship between isotopic enrichment and other variables, such as time or experimental condition. rpubs.com

Mixed-Effects Models: These are particularly useful when dealing with hierarchical data structures, such as repeated measurements on the same subjects or samples from different batches, allowing for the modeling of both fixed and random effects. rpubs.com

Bayesian Inference: Bayesian methods are increasingly used in stable isotope analysis. rpubs.com They allow for the incorporation of prior knowledge and can provide more intuitive probabilistic statements about the parameters of interest. Software packages like MixSIAR utilize Bayesian frameworks to solve complex mixing models, which are common in ecological tracer studies but share principles with metabolic studies. google.com

The statistical analysis of kinetic data from tracer experiments is particularly important. Unlike radioactive tracers which are considered "weightless," stable isotope tracers have non-negligible mass and are naturally present in the system. physiology.org This necessitates specific kinetic models that correctly use variables like the tracer-to-tracee molar ratio, which is the proper analogue of radioactive specific activity. physiology.orgnih.gov Precise measurements are crucial for defining the mathematical function fitted to the isotope decay curve, which in turn informs the biological compartmental system model. nih.gov

Specialized statistical software packages, often implemented in the R programming language, have been developed to aid in these analyses. rpubs.com

R PackagePrimary Function
siar Analysis of stable isotope data in mixing models. rpubs.com
MixSIAR A flexible Bayesian mixing model that can handle multiple sources and covariates. google.com
IsotopeR Another tool for stable isotope mixing model analysis. rpubs.com

Future Directions and Emerging Research Avenues for Glycine 13c2,2,2 D2,15n Applications

Development of Novel Isotope-Assisted Analytical Platforms

The development of innovative analytical platforms that can fully exploit the information encoded within isotopically labeled molecules like GLYCINE (B1666218) (13C2,2,2-D2,15N) is a key area of future research. One such emerging technique is functional mass spectrometry imaging (fMSI), which combines timed infusions of stable isotope tracers with high-resolution mass spectrometry to create spatial maps of metabolic activity within tissues. nih.gov For instance, studies have utilized infusions of different glycine isotopologues at timed intervals to kinetically profile glycine uptake and its conversion to glutathione (B108866) in tumor tissues, revealing spatial heterogeneity in metabolic function. nih.gov

Future platforms will likely integrate microfluidics for high-throughput single-cell analysis, allowing researchers to track the metabolic fate of GLYCINE (13C2,2,2-D2,15N) in individual cells within a heterogeneous population. Furthermore, advancements in ambient ionization mass spectrometry techniques could enable the direct, real-time analysis of glycine metabolism in living tissues without the need for extensive sample preparation. The overarching goal is to develop platforms that provide not just static snapshots, but dynamic, multi-dimensional views of metabolic networks.

Exploration of Glycine's Role in Uncharacterized Biological Networks

While glycine's roles in primary metabolic pathways are well-established, its involvement in less characterized biological networks remains an open area of investigation. Isotopic tracers like GLYCINE (13C2,2,2-D2,15N) are instrumental in these exploratory studies. By tracing the journey of the labeled carbon, nitrogen, and deuterium (B1214612) atoms, researchers can uncover previously unknown metabolic fates of glycine.

Comprehensive stable-isotope tracing studies are being employed to identify the full spectrum of metabolic by-products derived from amino acids, including glycine, in various cell culture systems. pnas.org This untargeted approach has the potential to reveal novel metabolic pathways and connections. For example, tracing the 2-carbon of glycine has been used to investigate its contribution to one-carbon metabolism and purine (B94841) synthesis. mdpi.com Future research will likely apply these techniques to a wider range of biological models and disease states to elucidate the context-dependent roles of glycine metabolism.

High-Throughput Isotopic Tracing and Screening Approaches

To accelerate the pace of discovery, there is a growing need for high-throughput methods for isotopic tracing and screening. These approaches would enable the rapid assessment of how genetic or pharmacological perturbations affect glycine metabolism across a large number of samples. Current high-throughput platforms in related fields, such as glycomics and proteomics, often utilize stable isotopes for relative quantification and multiplexing. nih.govmscoresys.de

Future developments will likely adapt these principles for metabolomics studies focused on glycine. This could involve the use of automated liquid handling systems for sample preparation, coupled with rapid-flow injection mass spectrometry or advanced chromatographic techniques to significantly reduce analysis time. Such high-throughput screening platforms would be invaluable for identifying novel drug targets within glycine metabolic pathways and for screening compound libraries for modulators of these pathways.

Integration with Advanced Imaging Modalities for Spatiotemporal Resolution (e.g., MRS, MRI)

Integrating the metabolic insights gained from GLYCINE (13C2,2,2-D2,15N) tracing with advanced in vivo imaging techniques offers the exciting possibility of visualizing metabolic processes in real-time within living organisms. Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging modality that can detect and quantify metabolites in tissues. While the in vivo detection of glycine using ¹H MRS can be challenging due to overlapping signals from other metabolites, optimized techniques have enabled its measurement in brain tumors. nih.gov

Studies have shown that elevated glycine levels, detectable by MRS, can serve as a non-invasive biomarker for poor survival in pediatric brain tumors. oncotarget.com The use of ¹³C-labeled glycine in conjunction with ¹³C-MRS could enhance the specificity and sensitivity of these measurements, providing clearer insights into glycine flux in both healthy and diseased states. The combination of functional mass spectrometry imaging with MRI could provide a comprehensive picture, correlating regions of high metabolic activity with anatomical structures. nih.gov This multi-modal imaging approach will be critical for understanding the spatiotemporal dynamics of glycine metabolism in complex biological systems.

Interactive Data Table: Research Applications of Labeled Glycine

Research AreaTechniqueKey Findings
Cancer MetabolismFunctional Mass Spectrometry Imaging (fMSI)Glycine uptake and its conversion to glutathione are spatially heterogeneous in tumors. nih.gov
Neuro-oncologyMagnetic Resonance Spectroscopy (MRS)Elevated glycine in pediatric brain tumors is a marker of poor overall survival. oncotarget.com
Metabolic Pathway DiscoveryComprehensive Stable-Isotope TracingIdentification of numerous metabolic by-products from glucose and amino acids in cell cultures. pnas.org
One-Carbon MetabolismIsotopic Labeling and Mass SpectrometryElucidation of the metabolic fate of the 2-carbon of glycine in one-carbon metabolism and purine synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing GLYCINE (¹³C₂,2,2-D₂,¹⁵N) in isotopic labeling studies?

  • Methodology : Synthesis typically involves reacting isotopically labeled glycine (e.g., [¹³C₂,¹⁵N]-glycine) with cyanide to produce derivatives like [¹³C₂,¹⁵N]-guanidinoacetate. Purification employs ion-exchange chromatography, followed by derivatization (e.g., trimethylsilylation) and validation via GC-MS or LC-MS to confirm isotopic enrichment (>99% ¹³C/¹⁵N) and chemical purity (>98%) .
  • Key Metrics : GC-MS parameters (e.g., column type, ionization mode) and isotopic enrichment calculations (e.g., mass isotopomer distribution analysis) are critical for quality control .

Q. How can researchers verify isotopic enrichment and purity of GLYCINE (¹³C₂,2,2-D₂,¹⁵N) in experimental samples?

  • Methodology : High-resolution LC-MS or GC-MS is used to measure isotopic abundance. For example, isotopic ratios (e.g., ¹³C:¹²C, ¹⁵N:¹⁴N) are quantified using calibration curves with internal standards like (¹³C₂,¹⁵N₂)-uric acid. Relative standard deviations (RSD) for isotopic abundance should be <10% to ensure reproducibility .
  • Data Analysis : Software tools (e.g., Xcalibur, MassLynx) integrate peak areas of labeled vs. unlabeled species, correcting for natural abundance isotopes .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing isotopic interference in metabolic flux studies using GLYCINE (¹³C₂,2,2-D₂,¹⁵N)?

  • Challenges : Cross-talk between ¹³C and ¹⁵N labels can complicate flux interpretation. For example, glycine contributes to one-carbon metabolism, where ¹³C may redistribute into serine or purines, while ¹⁵N labels ammonia pools .
  • Solutions :

  • Use complementary tracers (e.g., [U-¹³C₆]-glucose + [¹³C₂,¹⁵N]-glycine) to disentangle pathways.
  • Perform time-course sampling to capture dynamic labeling kinetics.
  • Validate with knockout cell lines or enzyme inhibitors to isolate specific metabolic nodes .

Q. How can researchers resolve contradictions in isotopic enrichment data across different analytical platforms (e.g., GC-MS vs. LC-MS)?

  • Root Causes : Discrepancies often arise from derivatization efficiency (GC-MS) or ion suppression (LC-MS). For instance, incomplete trimethylsilylation in GC-MS may underreport ¹⁵N enrichment .
  • Troubleshooting :

  • Cross-validate using orthogonal methods (e.g., nuclear magnetic resonance, NMR) for absolute quantification.
  • Optimize derivatization protocols (e.g., prolonged reaction times for ¹⁵N-labeled amines) .

Q. What strategies enhance the sensitivity of GLYCINE (¹³C₂,2,2-D₂,¹⁵N) detection in complex biological matrices (e.g., plasma or tissue)?

  • Sample Preparation : Ultrafiltration (<3 kDa) removes macromolecules, while solid-phase extraction (SPE) with mixed-mode resins isolates glycine from interfering metabolites (e.g., urea, creatinine) .
  • Instrumentation : Employ tandem mass spectrometry (LC-TQMS) with multiple reaction monitoring (MRM) for selective detection. Example transitions: m/z 76 → 30 (¹⁵N-glycine) and m/z 78 → 32 (¹³C₂-glycine) .

Q. How does GLYCINE (¹³C₂,2,2-D₂,¹⁵N) improve structural resolution in biomolecular NMR studies?

  • Application : Dual ¹³C/¹⁵N labeling enables simultaneous detection of glycine’s backbone (¹³Cα/¹⁵N) and side-chain (²H) dynamics in proteins. For example, in magic-angle spinning (MAS) NMR, labeled glycine residues reduce spectral overlap in β-sheet regions .
  • Protocol : Incorporate [U-¹³C₂,¹⁵N]-glycine during bacterial expression. Use 3D experiments (e.g., HNCACB) to assign resonances and quantify conformational changes .

Methodological Best Practices

  • Synthesis & Storage : Store labeled glycine at -20°C in anhydrous conditions to prevent deuterium exchange or ¹³CO₂ loss .
  • Data Reporting : Include isotopic purity (atom %), RSD values, and matrix-specific recovery rates in publications .
  • Ethical Compliance : Obtain export licenses for international shipments to restricted countries (e.g., China, Russia) due to dual-use regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.